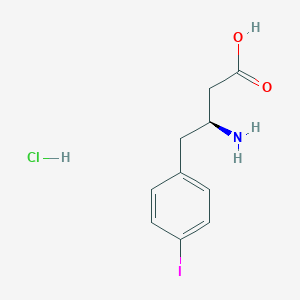

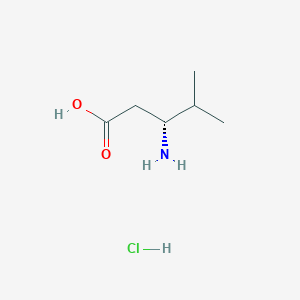

(S)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

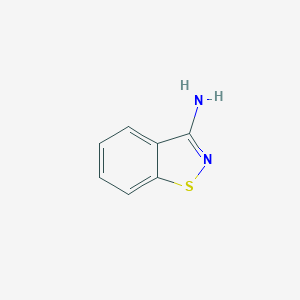

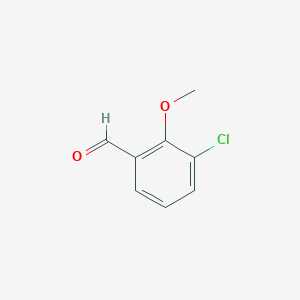

Molecular Structure Analysis

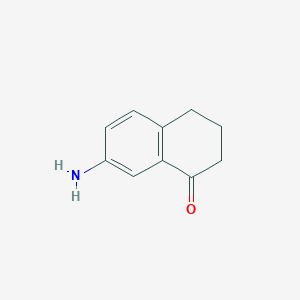

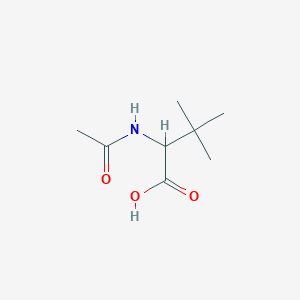

The molecular formula of this compound is C10H13ClINO2. Its molecular weight is 341.57 g/mol. The IUPAC name is (3S)-3-amino-4-(4-iodophenyl)butanoic acid .Physical And Chemical Properties Analysis

The compound has a molecular weight of 341.573 . The boiling point is 386.5ºC at 760mmHg . It should be stored at 2-8 °C .Scientific Research Applications

Synthesis of Meta- and Paracyclophanes

This compound can be used as a reactant in the synthesis of meta- and paracyclophanes . These are a class of organic compounds characterized by their unique, three-dimensional, cyclic structures. They have potential applications in the field of materials science, particularly in the development of new types of polymers.

Intramolecular Friedel-Crafts Reactions

“(S)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride” can be involved in intramolecular Friedel-Crafts reactions for the synthesis of 1-tetralones . This reaction is a type of electrophilic aromatic substitution that can be used to introduce alkyl groups into aromatic systems. The resulting 1-tetralones are important intermediates in organic synthesis and have applications in the pharmaceutical industry.

Pharmacological Activity Investigations

This compound has been involved in investigations of pharmacological activity pertaining to apoptosis, proliferation, and histone deacetylase activity in human colorectal cancer cells . This suggests potential applications in cancer research and the development of new therapeutic strategies.

Safety and Hazards

Safety data sheets advise avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . All sources of ignition should be removed, and personnel should be evacuated to safe areas in case of a spill or leak .

Mechanism of Action

Target of Action

It’s known that this compound is used in the synthesis of unsaturated amino acids . The specific targets in the body would depend on the specific unsaturated amino acid that is produced.

Mode of Action

It is known to participate in the synthesis of unsaturated amino acids . This suggests that it may interact with its targets by being incorporated into these amino acids, which can then go on to participate in various biochemical reactions.

Biochemical Pathways

The compound is involved in the synthesis of unsaturated amino acids . These amino acids can be involved in a variety of biochemical pathways, depending on their specific structures. They can serve as building blocks for proteins, act as neurotransmitters, or participate in other metabolic processes.

Result of Action

The specific molecular and cellular effects of (S)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride would depend on the unsaturated amino acids it helps to synthesize . These could have a wide range of effects, from serving as building blocks for proteins to acting as neurotransmitters.

properties

IUPAC Name |

(3S)-3-amino-4-(4-iodophenyl)butanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO2.ClH/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H/t9-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEKGKNIRLMPHEI-FVGYRXGTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CC(=O)O)N)I.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](CC(=O)O)N)I.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClINO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375854 |

Source

|

| Record name | (3S)-3-Amino-4-(4-iodophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride | |

CAS RN |

270065-70-8 |

Source

|

| Record name | (3S)-3-Amino-4-(4-iodophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B112320.png)

![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B112329.png)